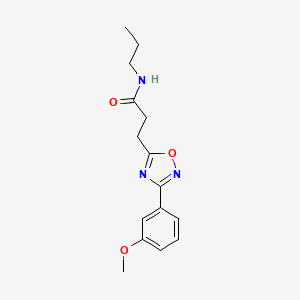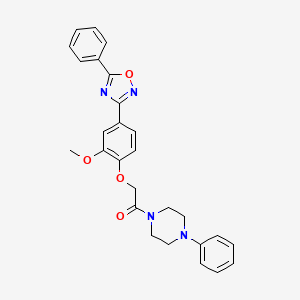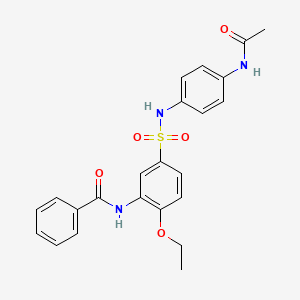
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, also known as MPPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and cell survival. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to have various biochemical and physiological effects in cells and animal models. It has been shown to increase glucose uptake and utilization in cells, which may have implications for the treatment of diabetes. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to reduce oxidative stress and inflammation in cells and animal models, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relatively low toxicity compared to other chemical compounds. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to have a high degree of selectivity for its target pathways, which may reduce off-target effects. However, one limitation of using 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relatively low solubility in water, which may require the use of organic solvents.
Orientations Futures
There are several future directions for the study of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide. One area of research is the development of more efficient synthesis methods for 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, which may increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide and its potential applications in various fields. Finally, the development of more potent and selective analogs of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide may have implications for the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with propylpropanoic acid chloride in the presence of a base. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. The mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to have various biochemical and physiological effects in cells and animal models. There are several future directions for the study of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, including the development of more efficient synthesis methods, further studies on its mechanism of action, and the development of more potent and selective analogs.
Méthodes De Synthèse
The synthesis of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with propylpropanoic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied for its potential use as a therapeutic agent for various other diseases, including diabetes, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-9-16-13(19)7-8-14-17-15(18-21-14)11-5-4-6-12(10-11)20-2/h4-6,10H,3,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJKUBHKYYEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)